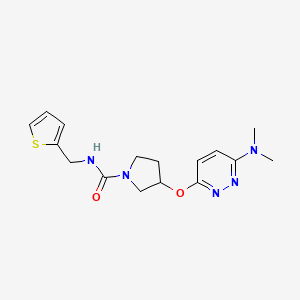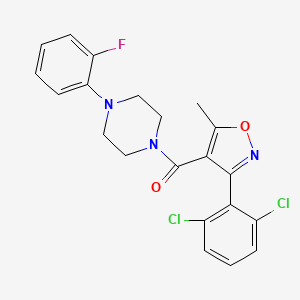
1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-6-fluorobenzyl)-1H-indole-2,3-dione (CFID) is a synthetic molecule with a variety of applications in the scientific community. It is an aromatic heterocyclic compound, which is a type of organic compound with a ring structure containing at least one element other than carbon. CFID has been used in a range of medicinal, pharmaceutical, and industrial applications due to its unique properties.
Applications De Recherche Scientifique
1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione has been used in a variety of scientific research applications. It has been used to study the structure-activity relationships of indole-based compounds and to develop new drugs. It has also been used as a model compound for studying the effects of chlorination on the properties of aromatic heterocyclic compounds. Additionally, it has been used to study the effects of fluorination on the properties of aromatic heterocyclic compounds.
Mécanisme D'action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that it may interact with palladium catalysts in these reactions.
Mode of Action
In suzuki–miyaura cross-coupling reactions, the compound could potentially participate in electronically divergent processes with the metal catalyst . Oxidative addition may occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may be involved in the formation of carbon-carbon bonds, which are fundamental in many biochemical pathways.
Result of Action
Its potential role in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of new carbon-carbon bonds, which could have significant effects at the molecular level.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized from readily available starting materials. Additionally, it is a stable compound, which makes it suitable for use in long-term experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is a relatively polar compound, which can make it difficult to use in certain types of experiments. Additionally, it is not soluble in some common solvents, such as water.
Orientations Futures
There are a variety of potential future directions for 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione. One potential direction is to explore its use as a novel therapeutic agent for the treatment of various diseases. Additionally, it could be used as a tool to study the structure-activity relationships of indole-based compounds and to develop new drugs. Additionally, this compound could be used to study the effects of chlorination and fluorination on the properties of aromatic heterocyclic compounds. Finally, this compound could be used to study the biochemical and physiological effects of the compound, which could lead to a better understanding of its mechanism of action.
Méthodes De Synthèse
1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione is synthesized from the reaction of 2-chloro-6-fluorobenzaldehyde and indole-2,3-dione. The reaction is catalyzed by an acidic catalyst, such as p-toluenesulfonic acid (PTSA) or p-toluenesulfonyl chloride (PTSC). The reaction proceeds through an aldol condensation, where an enolate is formed from the aldehyde and the indole-2,3-dione, and then reacts with the aldehyde to form the desired product. The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, at a temperature of around 70°C.
Propriétés
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO2/c16-11-5-3-6-12(17)10(11)8-18-13-7-2-1-4-9(13)14(19)15(18)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHKUQDIOKDKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-(N-([2,3'-bipyridin]-4-ylmethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2787678.png)
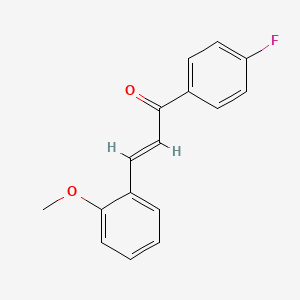
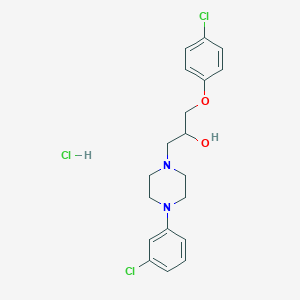
![4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2787683.png)
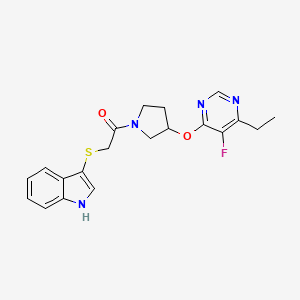
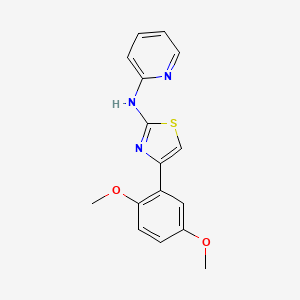
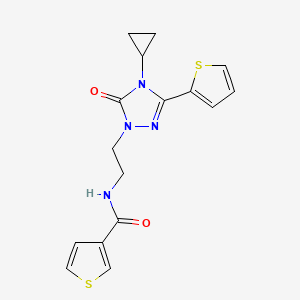

![4-[[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-6-bromo-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2787691.png)

![7-(2-Methoxyethyl)-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2787694.png)

